Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride

Catalog No.
S13649342
CAS No.
M.F
C20H23ClN2O4
M. Wt
390.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride

Product Name

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride

IUPAC Name

3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C20H22N2O4.ClH/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24);1H

InChI Key

IHGYNLRBNKUQKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is extensively utilized in organic synthesis, particularly in peptide synthesis. The Fmoc group acts as a protecting group for amines, facilitating selective deprotection and subsequent reactions necessary for peptide bond formation. This compound is characterized by its beta-amino acid structure, where the dimethylamino group enhances solubility and reactivity, making it valuable in various synthetic applications.

  • Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, resulting in the formation of a free amine. This process typically occurs in solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .
  • Coupling Reactions: The free amine generated from deprotection can react with activated carboxyl groups to form peptide bonds. Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and Oxyma, which facilitate the formation of stable amide linkages between amino acids .

These reactions are pivotal in solid-phase peptide synthesis, where the efficiency and selectivity of the Fmoc strategy are leveraged to create diverse peptide sequences.

While specific biological activity data for Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is limited, its role as a building block in peptide synthesis suggests potential biological relevance. Peptides synthesized using this compound may exhibit various biological activities depending on their sequences and structures. The incorporation of beta-amino acids can influence the stability and bioactivity of peptides, potentially enhancing their therapeutic properties .

The synthesis of Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride typically involves the following steps:

  • Protection of Amino Group: The amino group of DL-alanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
  • Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride salt form to enhance solubility and stability during storage and handling.
  • Purification: The compound is purified through crystallization or chromatography techniques to achieve high purity levels suitable for research and industrial applications .

Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride is primarily used in:

  • Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, enabling the creation of complex peptides for research and pharmaceutical development.
  • Drug Development: Peptides synthesized from this compound may be explored for therapeutic applications, including antimicrobial agents, hormone analogs, and enzyme inhibitors.
  • Biotechnology: Its utility extends to applications in biotechnology where peptides play critical roles in diagnostics and therapeutics .

Research involving interaction studies typically focuses on how peptides synthesized with Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride interact with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well peptides bind to receptors or enzymes.
  • Functional Assays: Determining the biological effects of peptides on cellular processes.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of peptide-based drugs developed using this compound .

Several compounds share structural similarities with Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
Fmoc-beta-AlanineSimilar beta-amino acid structureLacks dimethylamino substituent; simpler structure
Fmoc-L-AlanineStandard L-amino acidCommonly used; lacks beta position
Fmoc-GlycineSimplest amino acid; no side chainUsed widely but does not have beta-amino properties
Fmoc-beta-MethylalanineContains a methyl group at beta positionVariation that may alter biological activity

The uniqueness of Fmoc-beta-N,N-Dimethylamino-DL-Ala hydrochloride lies in its beta-amino acid structure combined with a dimethylamino group, providing distinct solubility and reactivity advantages that enhance its utility in peptide synthesis compared to other similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

390.1346349 g/mol

Monoisotopic Mass

390.1346349 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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